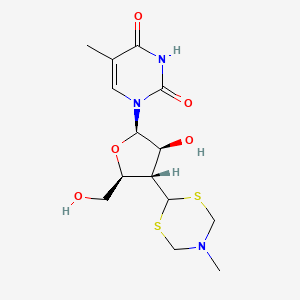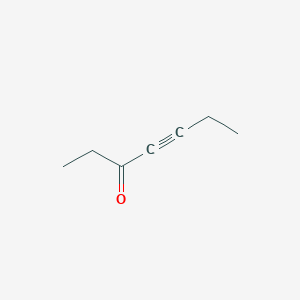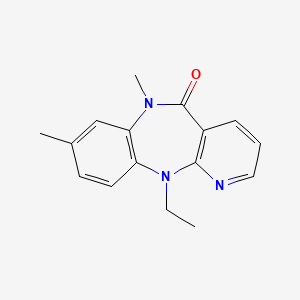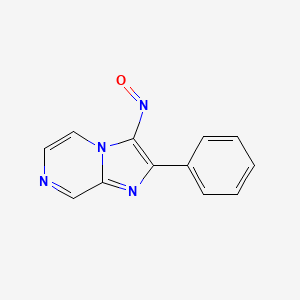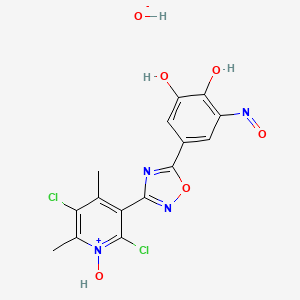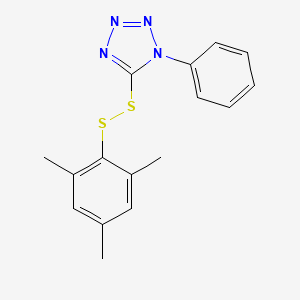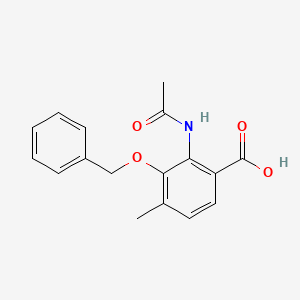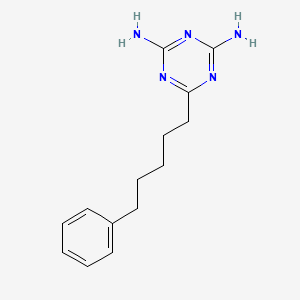
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of a suitable triazine precursor with a phenylpentyl derivative. One common method is the nucleophilic substitution reaction where a triazine compound reacts with a phenylpentyl amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps often include the preparation of the triazine ring, followed by the introduction of the phenylpentyl group through a series of reactions. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives.
科学的研究の応用
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The phenylpentyl group can enhance its binding affinity to specific targets, leading to inhibition or activation of biological pathways. The triazine ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules.
類似化合物との比較
Similar Compounds
6-(5-Phenylpentyl)-2,2’-bipyridine: This compound has a similar phenylpentyl group but features a bipyridine ring instead of a triazine ring.
6-(5-Phenylpentyl)-1,3,5-triazine-2,4-diamine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
This compound is unique due to its specific combination of a triazine ring and a phenylpentyl group. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The triazine ring provides stability and reactivity, while the phenylpentyl group enhances its binding affinity and specificity for certain targets.
特性
CAS番号 |
3275-46-5 |
|---|---|
分子式 |
C14H19N5 |
分子量 |
257.33 g/mol |
IUPAC名 |
6-(5-phenylpentyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H19N5/c15-13-17-12(18-14(16)19-13)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H4,15,16,17,18,19) |
InChIキー |
BZJOTVNQUCZHMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCCC2=NC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



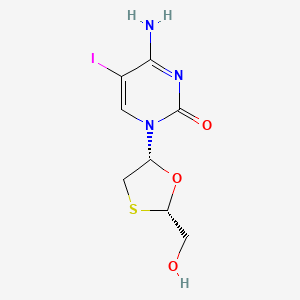

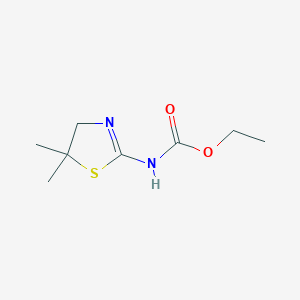
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
